2,3,5-trifluoro-N-methylaniline

Description

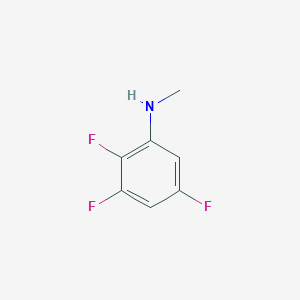

2,3,5-Trifluoro-N-methylaniline (C₇H₅F₃N) is a fluorinated aromatic amine characterized by a methyl group attached to the nitrogen atom and three fluorine substituents at the 2-, 3-, and 5-positions of the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability and modulate electronic properties for targeted biological interactions .

Properties

Molecular Formula |

C7H6F3N |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2,3,5-trifluoro-N-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3 |

InChI Key |

JRFMWDZRTMCJNC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC(=C1)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,3,5-trifluoro-N-methylaniline with structurally related fluorinated anilines, highlighting differences in substituent patterns, physical properties, and applications:

Key Observations

Substituent Position and Electronic Effects: The 2,3,5-trifluoro substitution pattern creates a sterically hindered and electron-deficient aromatic ring, favoring interactions with biological targets like enzymes (e.g., antifolate analogs in pyridopyrimidine derivatives) . In contrast, 3,4,5-trifluoro-N-methylaniline (compound 32w) exhibits a higher melting point (119–121.5°C) due to symmetrical fluorine placement, enhancing crystallinity . N-Methyl-3,5-bis(trifluoromethyl)aniline lacks fluorine but incorporates bulkier CF₃ groups, resulting in liquid-phase stability and utility in organometallic catalysis .

Functional Group Impact: Trifluralin’s nitro groups (NO₂) and CF₃ substituent confer radical scavenging and herbicidal activity, differentiating it from fluorine-only analogs . 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0) demonstrates how methyl groups adjacent to CF₃ alter steric bulk and solubility compared to 2,3,5-trifluoro derivatives .

Synthetic Efficiency :

- Palladium-catalyzed methods (e.g., Pd₂dba₃/S-Phos) achieve high yields (>95%) for trifluoromethylated anilines, whereas nitro-substituted analogs (e.g., trifluralin) require industrial-scale nitration processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.